molecular formula C66H76Cl3N9O24 B1663526 Vancomycin hydrochloride CAS No. 1404-93-9

Vancomycin hydrochloride

Katalognummer: B1663526
CAS-Nummer: 1404-93-9
Molekulargewicht: 1485.7 g/mol
InChI-Schlüssel: LCTORFDMHNKUSG-VSPPCZCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

FDA-Approved Uses

Vancomycin hydrochloride is indicated for the treatment of:

  • Septicemia : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci.
  • Infective Endocarditis : Particularly in cases involving MRSA and viridans group streptococci.
  • Skin and Skin Structure Infections : Including those caused by MRSA.
  • Bone Infections : Such as osteomyelitis.
  • Lower Respiratory Tract Infections : Effective for pneumonia caused by susceptible organisms.
  • Clostridioides difficile-associated Diarrhea : Administered orally for this specific indication.

Off-Label Uses

Vancomycin is also utilized in several off-label scenarios, including:

  • Catheter-related Infections
  • Community-Acquired Bacterial Pneumonia
  • Bacterial Meningitis
  • Prosthetic Joint Infections
  • Surgical Prophylaxis

This versatility underscores its critical role in managing resistant infections and complex clinical cases .

Pharmacological Properties

Vancomycin works by inhibiting bacterial cell wall synthesis, which is crucial for the growth and survival of gram-positive bacteria. Its pharmacokinetics involve:

  • Administration : Typically given intravenously for systemic infections; oral formulations are reserved for gastrointestinal infections like C. difficile.
  • Half-Life : Approximately 6 hours in patients with normal renal function, necessitating dose adjustments in renal impairment.

The drug's efficacy is often monitored through serum levels, particularly in severe infections where achieving therapeutic concentrations is critical .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

Case Study 1: Clostridioides Difficile Infection

A 67-year-old female patient presented with abdominal pain and diarrhea, diagnosed with C. difficile infection after antibiotic therapy. Vancomycin was initiated at a dose of 1 g IV every 24 hours, leading to resolution of symptoms within days .

Case Study 2: Endocarditis Treatment

In another instance, a patient with infective endocarditis caused by MRSA was treated with vancomycin in combination with an aminoglycoside. The treatment resulted in successful clearance of the infection, demonstrating the importance of combination therapy in resistant cases .

Resistance Patterns and Considerations

The emergence of vancomycin-resistant enterococci (VRE) poses significant challenges in treatment. Studies have shown a correlation between prior vancomycin exposure and increased rates of VRE colonization . Monitoring resistance patterns is essential for effective treatment planning.

Summary Table of Applications

Application TypeSpecific IndicationsAdministration Route
FDA-ApprovedSepticemia, Endocarditis, Skin InfectionsIV
Off-LabelCatheter Infections, MeningitisIV/Oral
Gastrointestinal InfectionsC. difficile-associated diarrheaOral

Eigenschaften

CAS-Nummer

1404-93-9

Molekularformel

C66H76Cl3N9O24

Molekulargewicht

1485.7 g/mol

IUPAC-Name

48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1

InChI-Schlüssel

LCTORFDMHNKUSG-VSPPCZCGSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Isomerische SMILES

CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Kanonische SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Key on ui other cas no.

1404-93-9

Piktogramme

Irritant

Verwandte CAS-Nummern

1404-90-6 (Parent)

Synonyme

AB-Vancomycin
Diatracin
Hydrochloride, Vancomycin
Sulfate, Vancomycin
Vanco Azupharma
VANCO-cell
Vanco-saar
Vancocin
Vancocin HCl
Vancocine
Vancomicina Abbott
Vancomicina Chiesi
Vancomicina Combino Phar
Vancomicina Norman
Vancomycin
Vancomycin Hexal
Vancomycin Hydrochloride
Vancomycin Lilly
Vancomycin Phosphate (1:2)
Vancomycin Phosphate (1:2), Decahydrate
Vancomycin Sulfate
Vancomycin-ratiopharm
Vancomycine Dakota

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vancomycin hydrochloride
Reactant of Route 2
Vancomycin hydrochloride
Reactant of Route 3
Vancomycin hydrochloride
Reactant of Route 4
Vancomycin hydrochloride
Reactant of Route 5
Vancomycin hydrochloride
Reactant of Route 6
Vancomycin hydrochloride
Customer
Q & A

Q1: How does vancomycin hydrochloride exert its antibacterial effect?

A1: this compound targets the peptidoglycan layer of bacterial cell walls, essential for their structural integrity. It specifically binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This ultimately leads to bacterial cell death. [, , , ]

Q2: Why is this compound particularly effective against Gram-positive bacteria?

A2: Gram-positive bacteria have a thick peptidoglycan layer exposed on their outer surface, making them highly susceptible to this compound. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C66H75Cl2N9O24, and its molecular weight is 1449.26 g/mol. [, ]

Q4: What spectroscopic techniques are useful for characterizing this compound?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable tools for structural elucidation and identification of this compound. [] Researchers have used these techniques to confirm its chemical structure and analyze its purity. [, ]

Q5: How stable is this compound in various solutions for intravenous administration?

A5: Studies have investigated the stability of this compound in solutions like 5% dextrose, 0.9% sodium chloride, and various concentrations of dextrose injection. [, , ] Results show that this compound remains stable for extended periods at both refrigerated and room temperatures in these solutions, making it suitable for preparation in advance of infusion. [, , ]

Q6: Can this compound be mixed with other drugs in infusion solutions?

A6: Compatibility studies are crucial when combining drugs in infusions. Research indicates that while this compound is compatible with some drugs like famotidine, [] it shows compatibility issues with others like aztreonam, particularly at higher concentrations. []

Q7: How does ethylene oxide gas sterilization affect this compound injection vials?

A7: Ethylene oxide gas (EOG) sterilization, commonly used for this compound vials, can lead to EOG contamination. [] Research suggests that a sufficient degassing period, either by aeration or storage, is crucial for safe use to eliminate residual EOG. []

Q8: What are the challenges in formulating this compound for oral administration?

A8: this compound exhibits poor oral bioavailability due to its limited permeability across the gastrointestinal tract. [, ] This necessitates frequent dosing to achieve therapeutic levels. []

Q9: How can the stability and bioavailability of this compound be improved?

A9: Researchers are exploring various strategies:

  • Liposomal encapsulation: Encapsulating this compound in liposomes has shown promise in enhancing its stability, permeability, and sustained release. [, , ] This approach aims to improve its effectiveness and reduce dosing frequency. [, , ]
  • Chitosan-based systems: Utilizing chitosan salts and nanoparticles in microparticles has demonstrated potential for controlled and sustained release of this compound, particularly for colon-targeted delivery. [, , ] This is especially relevant for treating conditions like Clostridium difficile colitis. []

Q10: What are the advantages of targeted delivery systems for this compound?

A10: Targeted delivery systems offer several benefits:

  • Enhanced efficacy: Delivering this compound directly to the infection site, such as in osteomyelitis, can maximize its local concentration and improve treatment outcomes. []
  • Reduced toxicity: Targeted delivery can minimize systemic exposure, potentially reducing the risk of adverse effects, particularly nephrotoxicity. [, ]

Q11: What delivery approaches are being explored for this compound?

A11: Various drug delivery systems are under investigation:

  • Multivesicular liposomes: These liposomes are being developed for the sustained locoregional delivery of this compound, particularly in treating bone infections like osteomyelitis. []
  • Cationic multivesicular liposomes: This approach aims to enhance the delivery and efficacy of this compound while maintaining stability. []

Q12: What in vitro models are used to study this compound activity?

A12: Researchers commonly use:

  • Bacterial culture: Studies assessing the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), rely heavily on bacterial culture techniques. [, , , , ]
  • Cell culture: Cell-based assays using human placental and dog kidney cells help evaluate the permeability of this compound formulations across biological barriers. [] This information is valuable in understanding potential drug distribution and toxicity. []

Q13: What in vivo models are used to evaluate this compound efficacy?

A13: Animal models play a crucial role in understanding this compound activity in a living system:

  • Rat model of vascular graft infection: This model is employed to study the efficacy of this compound in preventing and treating infections associated with implanted medical devices. []
  • Pneumonia model mice: Researchers utilize this model to investigate the synergistic antibacterial effects of this compound in combination with other antimicrobial agents, like Callicarpa nudiflora. []

Q14: Is resistance to this compound a concern?

A14: Yes, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-intermediate Staphylococcus aureus (VISA) poses a significant challenge. [, ] This highlights the need for continuous monitoring and development of alternative therapies.

Q15: How is this compound quantified in various matrices?

A15: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the accurate and sensitive determination of this compound concentrations. [, , , , , , , , ] Researchers have developed and validated various HPLC methods using different detectors, such as diode-array detection (DAD) and ultraviolet (UV) detection. [, , , , , , , ]

Q16: What are the advantages of flow injection analysis techniques?

A16: Flow injection analysis (FIA) methods offer advantages like high sample throughput, reduced reagent consumption, and automation potential, making them valuable tools for analyzing this compound in pharmaceutical preparations. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.